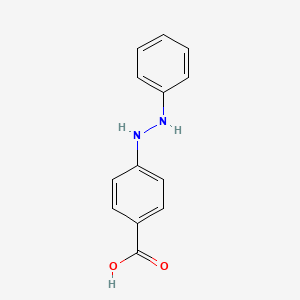

4-(2-Phenylhydrazinyl)benzoic acid

Description

Contextualization within Aromatic Acid Chemistry

Aromatic carboxylic acids are a cornerstone of organic chemistry, characterized by a carboxyl group (-COOH) attached to an aromatic ring. This arrangement influences the acidity of the carboxyl group and the reactivity of the aromatic ring. The introduction of a hydrazinyl substituent, as seen in 4-(2-Phenylhydrazinyl)benzoic acid, further modifies these properties. The electron-donating or -withdrawing nature of the hydrazinyl group can impact the electron density of the benzoic acid ring, thereby affecting its chemical behavior in various reactions. The study of such substituted aromatic acids provides valuable insights into structure-activity relationships and the electronic effects of functional groups.

Overview of Hydrazine (B178648) and Carboxylic Acid Moiety Significance in Molecular Design

Both the hydrazine and carboxylic acid moieties are of immense importance in the field of molecular design, particularly in medicinal chemistry and materials science.

The carboxylic acid group is a common feature in many pharmaceuticals, contributing to their solubility, ability to form hydrogen bonds, and interaction with biological targets. wiley-vch.denumberanalytics.comnih.gov It is a key component in numerous drug classes, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. wiley-vch.de The acidity of the carboxyl group allows for the formation of salts, which can improve the pharmacokinetic properties of a drug. wiley-vch.de However, the presence of a carboxylic acid can also present challenges, such as limited permeability across biological membranes and potential metabolic instability. nih.govnih.govucc.ie

The hydrazine moiety (-NH-NH-) is a versatile functional group known for its nucleophilicity and ability to participate in the formation of various heterocyclic compounds. mdpi.comresearchgate.net Hydrazine derivatives have been investigated for a wide range of biological activities. ontosight.ai The electron-rich nature of the hydrazine group makes it a useful tool in chemical biology for probing and interacting with biological systems. biorxiv.org The synthesis of molecules containing the hydrazine moiety is an active area of research, with various methods being developed to create complex hydrazine derivatives. organic-chemistry.orgorganic-chemistry.org

The combination of these two moieties in a single molecule, as in this compound, creates a scaffold with the potential for diverse chemical modifications and a wide array of potential applications.

Historical Perspective on the Development of Related Chemical Scaffolds

The development of chemical scaffolds related to hydrazinyl benzoic acids is intertwined with the broader history of organic synthesis and medicinal chemistry. The synthesis of aromatic hydrazines dates back to the 19th century. Over the years, chemists have developed numerous methods for preparing these compounds, often as intermediates for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org

The journey of related structures often begins with the synthesis of simpler precursors. For instance, methods for synthesizing aromatic hydrazine compounds have evolved from multi-step processes to more efficient one-step syntheses. google.com The reduction of nitroaromatic compounds has been a common strategy to produce the corresponding anilines, which can then be converted to hydrazines. jrespharm.com The continual refinement of these synthetic routes has made a wider variety of substituted hydrazines, and by extension, hydrazinyl benzoic acids, more accessible for research.

Research Landscape and Knowledge Gaps concerning this compound

The research landscape for this compound itself is more specialized compared to its parent structures, benzoic acid and phenylhydrazine (B124118). A search of chemical literature and databases reveals that while the synthesis and properties of many hydrazine and benzoic acid derivatives are well-documented, specific and in-depth studies on this compound are less common.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Hydrazinylbenzoic acid | 619-67-0 | C₇H₈N₂O₂ | 152.15 | 218 (dec.) chemicalbook.com |

| Phenylhydrazine | 100-63-0 | C₆H₈N₂ | 108.14 | 19.5 |

| Benzoic acid | 65-85-0 | C₇H₆O₂ | 122.12 | 122.4 |

| 4-(Phenylazo)benzoic acid | 1562-93-2 | C₁₃H₁₀N₂O₂ | 226.23 | 247-250 sigmaaldrich.com |

| Benzoic acid, 2-phenylhydrazide | 532-96-7 | C₁₃H₁₂N₂O | 212.25 | Not Available |

There is a clear knowledge gap regarding the comprehensive characterization and application of this compound. While synthetic methods for similar compounds exist, dedicated studies on the optimization of its synthesis, a thorough investigation of its chemical reactivity, and an exploration of its potential in areas like materials science or as a precursor for more complex molecules are needed. Further research could unlock the full potential of this specific hydrazinyl benzoic acid derivative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylhydrazinyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14-15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCKOLYTMSRHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289164 | |

| Record name | 4-(2-phenylhydrazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7400-25-1 | |

| Record name | NSC59491 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-phenylhydrazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2 Phenylhydrazinyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. lkouniv.ac.in For 4-(2-Phenylhydrazinyl)benzoic acid, the primary disconnection points are the C-N and N-N bonds of the hydrazine (B178648) moiety.

A key strategy involves the disconnection of the C-N bond, leading to two synthons: a 4-carboxyphenyl anion and a phenylhydrazine (B124118) cation. The corresponding synthetic equivalents would be a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-bromobenzoic acid) and phenylhydrazine. This approach is realized through nucleophilic aromatic substitution, a well-established reaction class.

Alternatively, a disconnection of the N-N bond suggests a reaction between aniline (B41778) and a derivative of 4-aminobenzoic acid. Functional group interconversion (FGI) is a crucial concept here, where one functional group is converted into another to facilitate a desired bond formation or disconnection. lkouniv.ac.in For instance, a nitro group can be reduced to an amino group, which can then be diazotized and coupled.

Exploration of Classical and Contemporary Synthetic Routes

A variety of synthetic pathways have been developed for the preparation of this compound, ranging from traditional multi-step procedures to more modern and efficient one-pot strategies.

Multi-step Synthetic Pathways, including those involving Hydrazine Hydrate (B1144303)

A common multi-step synthesis starts with the diazotization of p-aminobenzoic acid, followed by a reduction step. google.com In a typical procedure, p-aminobenzoic acid is treated with sodium nitrite (B80452) in the presence of a strong acid, like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. google.com This intermediate is then reduced to the desired hydrazine derivative.

Another multi-step approach involves the esterification of 4-aminobenzoic acid, followed by reaction with hydrazine hydrate to form the corresponding hydrazide. nih.gov This hydrazide can then be further reacted to yield the target molecule. The use of hydrazine hydrate is a common method for introducing the hydrazine functionality. nih.gov

One-Pot Reaction Strategies

One-pot syntheses offer significant advantages over multi-step procedures by reducing reaction time, solvent usage, and purification steps. mdpi.com For the synthesis of this compound and its derivatives, one-pot methods often involve the in-situ generation of a reactive intermediate. For instance, a one-pot protocol could involve the aerobic oxidation of acylhydrazides to N-acyldiazenes, which then undergo a cycloaddition reaction. mdpi.com While not a direct synthesis of the target molecule, this illustrates the trend towards more efficient one-pot procedures in the synthesis of related hydrazine derivatives.

Reduction of Precursor Compounds like 4-(Phenyldiazenyl)benzoic acid

The reduction of 4-(phenyldiazenyl)benzoic acid is a direct and effective method for synthesizing this compound. 4-(Phenyldiazenyl)benzoic acid, also known as 4-(phenylazo)benzoic acid, can be prepared by coupling a diazonium salt of aniline with benzoic acid. chemicalbook.com The subsequent reduction of the azo group (-N=N-) to a hydrazine linkage (-NH-NH-) can be achieved using various reducing agents. Common reagents for this transformation include sodium dithionite (B78146) (Na2S2O4) or catalytic hydrogenation. The choice of reducing agent and reaction conditions is crucial to prevent over-reduction to the corresponding amines.

Optimization of Reaction Conditions and Yield Enhancement Techniques

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, reaction time, pH, and the choice of solvent and catalyst.

For instance, in the diazotization of p-aminobenzoic acid, maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. google.com Similarly, controlling the pH is essential during the coupling and reduction steps to ensure the desired reactivity and minimize side product formation. google.com

Yield enhancement techniques can include:

Use of Catalysts: Phase transfer catalysts can be employed in reactions involving immiscible reactants to increase the reaction rate.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some cases. chemmethod.comchemmethod.com

Purification Methods: Proper purification techniques, such as recrystallization or column chromatography, are essential for isolating the product in high purity.

Below is a table summarizing the impact of various parameters on the synthesis:

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and stability of intermediates. | Low temperatures for diazotization; controlled heating for coupling and reduction. |

| pH | Influences the reactivity of functional groups. | Maintained within a specific range for each reaction step. google.com |

| Solvent | Affects solubility of reactants and can influence reaction pathway. | Chosen based on the specific reaction and reactants. |

| Catalyst | Can increase reaction rate and selectivity. | Selection of an appropriate catalyst for the specific transformation. |

Green Chemistry Principles in Synthesis of Aromatic Hydrazine Derivatives

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. chemmethod.com For the synthesis of aromatic hydrazine derivatives like this compound, several green chemistry approaches can be considered.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol, is a key aspect of green chemistry. chemmethod.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses often have a higher atom economy than multi-step processes. mdpi.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can reduce energy consumption and reaction times. chemmethod.comchemmethod.com

Use of Renewable Feedstocks: While not yet widely implemented for this specific compound, future research may focus on utilizing starting materials derived from renewable resources.

The following table highlights some green chemistry approaches in the synthesis of related compounds:

| Green Chemistry Principle | Application in Synthesis |

| Alternative Solvents | Using water as a solvent instead of organic solvents. chemmethod.com |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. chemmethod.comchemmethod.com |

| Atom Economy | Designing one-pot reactions to minimize waste. mdpi.com |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Scale-Up Considerations for Industrial and Research Applications

The transition of the synthesis of this compound from a laboratory-scale procedure to a larger industrial or pilot-plant scale for research applications necessitates a thorough evaluation of several critical factors. A direct scale-up of a lab-based protocol is seldom feasible and often fraught with challenges related to process safety, efficiency, cost-effectiveness, and product consistency. Therefore, a systematic approach to process development and optimization is paramount.

A plausible and scalable synthetic route to a closely related compound, 4-hydrazinobenzoic acid, involves a three-step process starting from p-aminobenzoic acid: diazotization, reduction, and hydrolysis. google.com This method, with its claims of high purity and low production costs, serves as a strong basis for discussing the scale-up considerations for the target compound. google.com

Key considerations for the scale-up of this synthesis can be categorized into several areas:

Process and Reaction Optimization:

Stoichiometry and Reagent Addition: In a large-scale batch, the order and rate of reagent addition become critical. For instance, during the diazotization of an aminobenzoic acid derivative, the slow, controlled addition of the diazotizing agent (e.g., sodium nitrite solution) to the acidic solution of the amine is crucial to maintain the low temperatures required to prevent the decomposition of the diazonium salt. google.comncert.nic.in On a large scale, this requires specialized dosing pumps and efficient cooling systems.

Temperature and pH Control: The patent for the preparation of p-carboxyl phenylhydrazine highlights the importance of maintaining specific temperature and pH ranges during the reduction step (10-35 °C and pH 7-9). google.com On an industrial scale, the heat generated from exothermic reactions (like diazotization) is more difficult to dissipate due to a lower surface-area-to-volume ratio in larger reactors. This necessitates the use of jacketed reactors with efficient heat transfer fluids and potentially internal cooling coils. Precise and automated pH control through the controlled addition of acids or bases is also essential for maximizing yield and minimizing side-product formation. google.com

Mixing and Mass Transfer: Homogeneous mixing is vital to ensure that reactants are in constant contact and that temperature and pH gradients are minimized. In large reactors, this is achieved through the use of appropriately designed impellers and baffles. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in side reactions and reduced product quality.

Table 1: Key Parameter Comparison for Lab vs. Scale-Up Synthesis

| Parameter | Laboratory Scale | Industrial/Research Scale-Up |

| Heat Transfer | High surface-area-to-volume ratio, efficient heat dissipation. | Low surface-area-to-volume ratio, requires specialized cooling systems (jackets, coils). |

| Reagent Addition | Manual, often rapid. | Automated, precisely controlled rate of addition. |

| Mixing | Magnetic stirrers, manual agitation. | Mechanical stirrers (impellers, turbines), baffles for improved homogeneity. |

| Process Control | Manual monitoring of temperature, pH, etc. | Automated process control systems (e.g., PLC) for continuous monitoring and adjustment. |

| Isolation/Purification | Filtration, recrystallization in glassware. | Centrifuges, filter presses, large-scale crystallization vessels. |

Equipment Selection and Engineering:

Reactor Design: The choice of reactor is critical. For the multi-step synthesis of this compound, a series of glass-lined or stainless steel reactors would likely be used to handle the corrosive nature of the reagents (e.g., hydrochloric acid used in diazotization). google.com The reactors must be able to withstand the required temperature and pressure ranges.

Material Handling: The safe handling and transfer of large quantities of raw materials and solvents are major considerations. This involves the use of closed-transfer systems, drum lifters, and dedicated piping to minimize worker exposure and prevent spills.

Downstream Processing: The isolation and purification of the final product on a large scale require different equipment than in the lab. For example, instead of Büchner funnels, large centrifuges or filter presses would be used to isolate the solid product. Recrystallization would be performed in large, jacketed crystallization vessels with controlled cooling profiles to ensure consistent crystal size and purity.

Safety and Environmental Considerations:

Hazardous Reagents: The synthesis likely involves hazardous materials. Diazonium salts are notoriously unstable and can be explosive when dry. Therefore, they are almost always generated and used in solution without isolation. ncert.nic.in Phenylhydrazine and its derivatives can also be toxic. A thorough process hazard analysis (PHA) is required to identify potential risks and implement appropriate safety measures, such as emergency relief systems on reactors.

Waste Management: Industrial-scale synthesis generates significant quantities of waste streams, including acidic and basic aqueous solutions and solvent waste. An effective waste management plan, including neutralization of acidic and basic streams and solvent recovery or incineration, is an essential part of a sustainable and compliant manufacturing process.

Quality Control and Analytics:

In-Process Controls (IPCs): To ensure the reaction is proceeding as expected, in-process controls are implemented. This could involve taking samples at various stages of the process and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product. The patent for a similar compound mentions the use of HPLC to determine purity. google.com

Final Product Specification: A comprehensive set of specifications for the final product must be established, including purity (by HPLC), identity (by spectroscopic methods like NMR or IR), and limits for residual solvents and other impurities. This ensures batch-to-batch consistency and meets the requirements for its intended research or industrial application.

By carefully considering these factors, the synthesis of this compound can be successfully scaled up from the laboratory to meet the demands of both industrial and advanced research applications, ensuring a safe, efficient, and reproducible process.

Molecular Reactivity and Transformation Studies of 4 2 Phenylhydrazinyl Benzoic Acid

Investigation of Acid-Base Equilibria and Protonation States

The structure of 4-(2-Phenylhydrazinyl)benzoic acid incorporates both an acidic carboxylic acid group and basic hydrazine (B178648) nitrogens. The carboxylic acid group can donate a proton, exhibiting typical acidic behavior in the presence of a base. smolecule.com Conversely, the nitrogen atoms of the hydrazine moiety possess lone pairs of electrons and can accept protons, thus acting as a base.

Condensation Reactions and Derivative Formation

The bifunctional nature of this compound makes it a valuable substrate for various condensation reactions, leading to the formation of a diverse range of derivatives. These reactions typically involve the carboxylic acid or the hydrazine group.

Amidation and Esterification Reactions

The carboxylic acid functionality of this compound can readily undergo amidation and esterification reactions.

Amidation: Reaction with amines in the presence of a coupling agent or after conversion to an acyl chloride can yield the corresponding amides. This allows for the introduction of a wide variety of substituents, modifying the molecule's properties.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. iajpr.comyoutube.com This reaction is often reversible and driven to completion by removing the water formed during the reaction. google.comgoogle.com The choice of alcohol allows for the synthesis of a homologous series of esters with varying chain lengths and physical properties. google.comresearchgate.net

| Reactant | Product | Reaction Type |

| Amine | Amide | Amidation |

| Alcohol | Ester | Esterification |

Cyclization Reactions for Heterocyclic Compound Synthesis

The hydrazine moiety of this compound is a key functional group for the synthesis of various heterocyclic compounds. These reactions often involve condensation with a bifunctional reagent, followed by an intramolecular cyclization step.

For instance, hydrazines are known to react with β-dicarbonyl compounds to form pyrazoles, and with α,β-unsaturated carbonyl compounds to yield pyrazolines. The presence of the phenyl group on the hydrazine can influence the regioselectivity of these cyclization reactions. Furthermore, intramolecular cyclization reactions can occur, particularly when the molecule contains other reactive functional groups that can interact with the hydrazine or the aromatic ring. researchgate.net For example, oxidative cyclization can lead to the formation of indolinone derivatives. nih.gov The synthesis of oxazole (B20620) derivatives can also be achieved through copper-catalyzed intramolecular cyclization. nih.gov

Reduction Reactions and Reductive Transformations

The hydrazine and carboxylic acid groups in this compound can undergo reduction under appropriate conditions.

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The hydrazine moiety can also be reduced, although this can sometimes lead to cleavage of the N-N bond, resulting in the formation of two separate amine compounds. The specific products of reduction will depend on the reducing agent used and the reaction conditions. For instance, derivatives of 4-hydrazinobenzoic acid have been shown to possess reducing power, capable of reducing ferric (Fe³⁺) to ferrous (Fe²⁺) ions. acs.orgnih.gov

Oxidation Pathways and Stability under Oxidative Conditions

The hydrazine group in this compound is susceptible to oxidation. Oxidation of hydrazines can lead to a variety of products, including azo compounds, azoxy compounds, or even cleavage of the N-N bond to form nitrogen gas. The outcome of the oxidation depends on the oxidizing agent and the reaction conditions. For example, oxidation of phenylhydrazine (B124118) itself can produce a range of products depending on the oxidant used. acs.org

The stability of this compound under oxidative conditions is therefore limited. In the presence of strong oxidizing agents, the hydrazine moiety is likely to be the primary site of reaction. It has been noted that some hydrazone derivatives can undergo oxidative deprotection to yield benzoic acid derivatives. nih.gov The presence of the electron-withdrawing carboxylic acid group on the phenyl ring may influence the reactivity of the hydrazine group towards oxidation.

Computational Chemistry and Molecular Modeling of 4 2 Phenylhydrazinyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 4-(2-phenylhydrazinyl)benzoic acid. These calculations provide valuable information about the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining its chemical reactivity and stability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For derivatives of 4-hydrazinobenzoic acid, the HOMO-LUMO gap has been calculated to be in the range of 2.816–4.925 eV in the gas phase. acs.org The distribution of electron density in these orbitals is also significant. In many similar compounds, the HOMO is often located on the electron-donating moieties, while the LUMO is centered on the electron-withdrawing groups. acs.org This separation of frontier orbitals is indicative of charge transfer characteristics within the molecule.

Global reactivity descriptors, such as hardness (η), softness (S), electronegativity (χ), and chemical potential (μ), can be derived from the HOMO and LUMO energies. acs.orgasianpubs.org These descriptors help in quantifying the molecule's reactivity and stability. acs.orgasianpubs.org For instance, a molecule with a larger HOMO-LUMO gap is considered "harder" and less reactive. niscpr.res.in

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govniscpr.res.in Typically, the negative potential (red and yellow regions) is concentrated around electronegative atoms like oxygen and nitrogen, while positive potential (blue regions) is found around hydrogen atoms. niscpr.res.in This information is vital for predicting intermolecular interactions, such as hydrogen bonding.

Table 1: Calculated Electronic Properties of a Related Benzoic Acid Derivative niscpr.res.in

| Parameter | Value |

| HOMO Energy | -6.303 eV |

| LUMO Energy | -2.243 eV |

| HOMO-LUMO Energy Gap | 4.06 eV |

This data is for a related benzoic acid derivative and is presented for illustrative purposes.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry.

For benzoic acid and its derivatives, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Two primary planar conformations are often considered: cis and trans, referring to the relative position of the hydroxyl hydrogen and the carbonyl oxygen. researchgate.net Studies on substituted benzoic acids have shown that the cis isomer is generally more stable. researchgate.net

In this compound, additional rotational freedom exists around the C-N and N-N bonds of the hydrazinyl group. Computational methods can be used to systematically rotate these bonds and calculate the corresponding energy, thereby generating a detailed potential energy landscape. The minima on this landscape correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature.

The flexibility of the molecule, indicated by the number of rotatable bonds, can influence its crystal packing and polymorphism. nih.govuky.edu Molecules with greater conformational flexibility are more likely to exhibit different crystalline forms. uky.edu In the solid state, intermolecular interactions, particularly hydrogen bonding, play a crucial role in stabilizing a specific conformation. For instance, the carboxylic acid groups of two molecules can form a centrosymmetric dimer through strong O-H···O hydrogen bonds. nih.gov

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules over time, providing insights into their interactions with the surrounding environment, such as a solvent. For this compound, MD simulations can reveal how it interacts with water or other solvents at an atomic level.

These simulations can model the solvation process, showing how solvent molecules arrange themselves around the solute. The polar carboxylic acid and hydrazinyl groups are expected to form hydrogen bonds with protic solvents like water. The phenyl rings, being nonpolar, will have weaker interactions with water.

MD simulations can also be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation. This information is crucial for understanding the solubility of the compound. Furthermore, by simulating the molecule in a biological environment, such as a protein binding site, MD can provide details about the stability of the complex and the key interactions involved. acs.org

The study of benzoic acid in aqueous solutions has shown that the presence of water molecules can significantly affect its properties, including its absorption spectrum. rsc.org Small clusters of the molecule with explicit water molecules are often used in quantum chemical calculations to model these solvent effects more accurately. rsc.org

Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure of a molecule and to interpret its spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode. docbrown.inforesearchgate.net For example, the characteristic C=O stretching frequency of the carboxylic acid group and the N-H stretching of the hydrazinyl group can be precisely identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated using quantum chemical methods. chemicalbook.comrsc.orgrsc.org These predictions are highly valuable for assigning the signals in experimental NMR spectra. rsc.org The calculated chemical shifts are often in good agreement with experimental values, especially when the calculations are performed on the optimized geometry of the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.govresearchgate.netrsc.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. rsc.org For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π→π* transitions within the benzene rings and the hydrazinyl moiety. The solvent can have a significant effect on the UV-Vis spectrum, and computational models can account for this by including solvent molecules explicitly or using a continuum solvent model. rsc.org

Table 2: Predicted Spectroscopic Data for a Related Hydrazinobenzoic Acid Derivative chemicalbook.com

| Spectrum | Peak Assignment | Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic H | 7.699 |

| ¹H NMR | Aromatic H | 7.49 |

| ¹H NMR | Aromatic H | 6.771 |

This data is for 4-hydrazinylbenzoic acid and serves as an example.

Theoretical Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound, both for its synthesis and its subsequent reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

The synthesis of this compound likely involves a reaction such as the diazotization of an aniline (B41778) derivative followed by a coupling reaction. wikipedia.org Theoretical calculations can model these reaction steps, determining the activation energies for each step and identifying the rate-determining step. For example, the mechanism for the reaction of benzoic acid with oxalyl chloride to form an acyl chloride has been studied computationally, revealing a reactive mixed anhydride (B1165640) intermediate. pearson.com

Transition state theory can be used in conjunction with the calculated energies to predict reaction rates. The geometry of the transition state provides a snapshot of the molecular structure at the peak of the energy barrier, offering crucial insights into the bond-breaking and bond-forming processes.

Furthermore, the reactivity of this compound in various chemical transformations can be explored. For instance, its potential to act as an antioxidant can be evaluated by calculating bond dissociation enthalpies and ionization potentials, which are relevant to mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). acs.org

Exploration of Biological Activities and Mechanistic Pathways in Vitro Studies

Investigation of Anti-Cancer Mechanisms in Cellular Models

Derivatives of 4-hydrazinobenzoic acid, which share a core structure with 4-(2-Phenylhydrazinyl)benzoic acid, have demonstrated notable anti-cancer effects in preclinical studies. These investigations provide insights into the potential mechanisms by which these compounds may combat cancer at a cellular level.

The cytotoxic effects of thirteen newly synthesized 4-hydrazinobenzoic acid derivatives were evaluated against human colon carcinoma (HCT-116) and human breast cancer (MCF-7) cell lines using the MTT assay. Several of these compounds exhibited potent inhibitory effects on the proliferation of these cancer cells. The half-maximal inhibitory concentration (IC50) values for the most active derivatives ranged from 21.3 ± 4.1 to 28.3 ± 5.1 µM against HCT-116 and MCF-7 cells, respectively. These values are comparable to the standard chemotherapeutic drug, doxorubicin, which showed IC50 values of 22.6 ± 3.9 µM and 19.7 ± 3.1 µM against the same cell lines.

Notably, the active compounds demonstrated a degree of selectivity, exhibiting very weak cytotoxicity against normal retinal pigment epithelial (RPE-1) cells. This suggests a potential therapeutic window for these derivatives, where they may preferentially target cancer cells over healthy cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Active Derivative 1 | HCT-116 | 21.3 ± 4.1 |

| Active Derivative 2 | MCF-7 | 28.3 ± 5.1 |

| Doxorubicin (Reference) | HCT-116 | 22.6 ± 3.9 |

| Doxorubicin (Reference) | MCF-7 | 19.7 ± 3.1 |

Further investigation into the mechanism of action of these 4-hydrazinobenzoic acid derivatives revealed that their anti-proliferative effects are, at least in part, due to the induction of apoptosis. Specifically, compounds 7, 9, and 10 from the studied series were found to inhibit the proliferation of MCF-7 cells by triggering programmed cell death. While the precise apoptotic pathways were not fully elucidated in this study, the induction of apoptosis is a common mechanism for many anti-cancer agents. Benzoic acid derivatives, in general, have been shown to induce apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic cascade. For instance, some benzoic acid derivatives can induce caspase-3, a crucial mediator of apoptosis.

The anti-cancer activity of benzoic acid derivatives is often linked to their ability to modulate critical signaling pathways within cancer cells. One important target is the histone deacetylase (HDAC) enzyme. Inhibition of HDACs can alter gene expression, leading to the suppression of oncogenes and the induction of tumor suppressor genes. Some benzoic acid derivatives have been identified as potent HDAC inhibitors, which contributes to their ability to retard cancer cell growth. The inhibition of HDACs can lead to a cascade of downstream effects, including the generation of reactive oxygen species (ROS) and the induction of apoptosis, further highlighting the interconnectedness of these anti-cancer mechanisms.

Antimicrobial Potential Against Specific Microbial Strains (In Vitro)

Hydrazone derivatives, a class of compounds that includes this compound, have been investigated for their antimicrobial properties. Studies on various hydrazone derivatives have demonstrated a range of activities against different microbial strains. For instance, certain novel hydrazone derivatives have shown inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Acinetobacter baumannii.

In one study, a 4-trifluoromethyl phenyl derivative of a hydrazone exhibited potent activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL. Another derivative, a 4-bromophenyl compound, showed significant activity against A. baumannii with a MIC of 0.78 µg/mL. While these findings are promising for the broader class of hydrazone compounds, specific data on the antimicrobial spectrum of this compound against a panel of microbial strains is not yet available.

| Derivative | Microorganism | MIC (µg/mL) |

|---|---|---|

| 4-Trifluoromethyl phenyl hydrazone | Gram-positive bacteria | 0.78 |

| 4-Bromophenyl hydrazone | A. baumannii | 0.78 |

| 4-Chloro substituted phenyl hydrazone | S. aureus, MRSA, B. subtilis | 6.25 |

| 4-Chloro substituted phenyl hydrazone | A. baumannii | 1.56 |

Enzyme Inhibition Studies and Target Identification (In Vitro)

The hydrazide-hydrazone scaffold present in this compound is a feature found in many compounds with enzyme-inhibiting properties. For example, a series of 4-benzamidobenzoic acid hydrazide derivatives were designed and synthesized as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases. In vitro assays revealed that several of these compounds exhibited considerable inhibitory activity against sEH. The most potent compound in the series, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid, demonstrated a 72% inhibition of sEH activity.

This suggests that the hydrazide moiety can serve as a pharmacophore for targeting specific enzymes. However, the specific enzyme targets of this compound and its inhibitory profile have not been extensively characterized. Further research is needed to identify the specific enzymes that interact with this compound and to determine its potency and selectivity as an inhibitor.

Antioxidant Activity Assessment (In Vitro)

The antioxidant activity of this compound and its derivatives has been systematically evaluated using a variety of established in vitro assays. nih.govacs.orgnih.govresearchgate.net These assays, which measure the compound's ability to scavenge free radicals and reduce oxidizing agents, are crucial for quantifying its antioxidant potential. Commonly employed methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and a general reducing power capability assay. nih.govacs.orgnih.gov

In comparative studies, this compound, often designated as the parent compound, has demonstrated a moderate to good level of antioxidant activity. nih.govacs.org For instance, in a DPPH radical scavenging assay, it exhibited a scavenging ability of 41.48 ± 0.23%. nih.gov Its performance in the ABTS assay was even more notable, showing a 74.52 ± 0.11% radical scavenging activity. acs.org Furthermore, its capacity to reduce ferric ions was confirmed, with a reported reducing power capability of 1.06 ± 0.03 at an absorbance of 700 nm in one study. nih.gov

The antioxidant effects of this compound and its derivatives are believed to be exerted through several potential mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). nih.govresearchgate.net The hydrazine (B178648) and hydrazone moieties are considered to be significant contributors to the antioxidant activities observed in this class of compounds. nih.govacs.org The following table summarizes the in vitro antioxidant activity of the parent compound, this compound.

| Assay | Concentration | Activity/Result | Standard |

| DPPH Radical Scavenging | 20 µg/mL | 41.48 ± 0.23% | Butylated hydroxylanisole (BHA) |

| ABTS Radical Scavenging | 20 µg/mL | 74.52 ± 0.11% | Butylated hydroxylanisole (BHA) |

| Reducing Power Capability | 40 µg/mL | 1.06 ± 0.03 (absorbance at 700 nm) | Butylated hydroxylanisole (BHA) |

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies have focused on modifying its core structure to enhance its antioxidant properties. These investigations have revealed that specific substitutions on the parent molecule can lead to a significant increase in antioxidant efficacy. nih.govacs.org

Research has shown that the introduction of isothiocyanate and benzylidene groups to the this compound scaffold can substantially boost its radical scavenging capabilities. nih.gov For example, certain benzylidene derivatives have demonstrated superior antioxidant activities, with DPPH radical scavenging activities in the range of 70-72% at a concentration of 20 µg/mL. nih.govnih.gov This is a marked improvement over the parent compound's 41.48% activity at the same concentration. Similarly, in the ABTS assay, several derivatives exhibited potent radical scavenging abilities, with some reaching up to 85.19 ± 0.17%, which is comparable to the standard antioxidant, butylated hydroxylanisole (BHA). acs.org

Conversely, the addition of an anhydride (B1165640) moiety to the structure has been found to be detrimental to the antioxidant profile. nih.govacs.org This highlights the importance of the nature and position of substituents in modulating the antioxidant activity. The general trend observed is that the hydrazine, isothiocyanate, and hydrazone units are key contributors to the antioxidant potential of these compounds. nih.govacs.org The following table provides a comparative overview of the antioxidant activity of this compound and some of its more active derivatives.

| Compound | Modification | DPPH Scavenging Activity (%) at 20 µg/mL | ABTS Scavenging Activity (%) at 20 µg/mL |

| This compound (Parent Compound) | None | 41.48 ± 0.23 | 74.52 ± 0.11 |

| Derivative with hydroxyl-methoxy benzylidene group | Addition of a hydroxyl-methoxy benzylidene group | Not specified in the same manner, but noted for high activity | 85.19 ± 0.17 |

| Various benzylidene derivatives | Addition of various benzylidene groups | 50.27 ± 0.15 to 72.29 ± 0.24 | 80.60 ± 0.15 to 84.34 ± 0.10 |

| Isothiocyanate derivative | Addition of an isothiocyanate group | Noted for increased activity | Noted for potent activity |

Potential Applications in Non Biological Systems and Materials Science

Use as Chemical Intermediates in Advanced Organic Synthesis

The phenylhydrazine (B124118) group in 4-(2-Phenylhydrazinyl)benzoic acid is a key functional group that makes it a valuable intermediate in various organic reactions. One of the most notable applications of phenylhydrazines is in the Fischer indole (B1671886) synthesis, a powerful method for preparing indoles. wikipedia.orgthermofisher.comnih.govmdpi.combyjus.com In this reaction, a phenylhydrazine is reacted with an aldehyde or ketone in the presence of an acid catalyst to form a phenylhydrazone, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement to yield the indole ring system. wikipedia.orgmdpi.com The carboxylic acid group on the benzene (B151609) ring of this compound can influence the reactivity and solubility of the molecule and the resulting indole, potentially leading to the synthesis of novel indole-2-carboxylic acids or other functionalized indole derivatives.

The general mechanism for the Fischer indole synthesis is outlined below:

Formation of a phenylhydrazone from the reaction of phenylhydrazine with an aldehyde or ketone.

Tautomerization of the phenylhydrazone to its enamine isomer.

A thermofisher.comthermofisher.com-sigmatropic rearrangement of the enamine.

Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring.

Beyond the Fischer indole synthesis, the phenylhydrazine moiety can participate in other important transformations, such as the synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives, which are significant heterocyclic compounds in medicinal and materials chemistry. researchgate.net The presence of the carboxylic acid group offers a handle for further chemical modifications, such as esterification or amidation, allowing for the creation of a diverse library of complex organic molecules. The direct reaction of carboxylic acids with phenylhydrazine typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, to form a hydrazide. brainly.com

Applications in Polymer Chemistry (e.g., monomer precursors, cross-linking agents)

The bifunctional nature of this compound makes it a promising candidate for applications in polymer chemistry. Both the phenylhydrazine and the benzoic acid groups can be utilized to incorporate this molecule into polymer chains, either as a monomer precursor or as a cross-linking agent.

The carboxylic acid group can be readily converted into a more reactive derivative, such as an acyl chloride or an ester, which can then be used in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively. The incorporation of the phenylhydrazine moiety into the polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, redox activity, or the ability to coordinate with metal ions.

Alternatively, the phenylhydrazine group itself can be a site for polymerization. For instance, terpolymers have been synthesized by reacting p-phenylenediamine (B122844) and phenylhydrazine with formaldehyde. nih.gov This suggests that this compound could be used in similar polymerization reactions, with the carboxylic acid group providing an additional site for modification or for influencing the polymer's solubility and other physical properties.

Furthermore, the ability of the phenylhydrazine group to react with carbonyl compounds could be exploited for cross-linking polymer chains that contain aldehyde or ketone functionalities. This would lead to the formation of a three-dimensional polymer network with enhanced mechanical strength and thermal resistance. The inclusion of benzoic acid derivatives in polymers like syndiotactic polystyrene has also been shown to influence the crystalline structure of the polymer. mdpi.com

Table 1: Potential Roles of this compound in Polymer Synthesis

| Role | Reactive Group(s) | Resulting Polymer Type/Modification | Potential Properties |

| Monomer Precursor | Carboxylic acid (activated) | Polyesters, Polyamides | Modified thermal and mechanical properties |

| Monomer Precursor | Phenylhydrazine | Terpolymers (with aldehydes) | Redox activity, Metal coordination |

| Cross-linking Agent | Phenylhydrazine | Cross-linked polymers | Increased strength and thermal stability |

| Polymer Modifier | Benzoic acid | Altered crystalline structure | Modified physical properties |

Role in Dye Chemistry and Chromophore Development

Azo dyes, which contain the -N=N- chromophore, represent a large and important class of synthetic colorants. nih.gov While this compound is not an azo dye itself, it can be a precursor for their synthesis. The phenylhydrazine group can be oxidized to form a diazonium salt, which can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to produce an azo dye. nih.govunb.ca The carboxylic acid group would remain on the final dye molecule, where it can act as an auxochrome, a group that modifies the color of the chromophore and can also improve the dye's solubility in water and its affinity for textile fibers. teamcatalynt.com

The general steps for synthesizing an azo dye from a phenylhydrazine derivative would be:

Oxidation of the phenylhydrazine to the corresponding diazonium salt.

Coupling of the diazonium salt with a suitable aromatic coupling component.

The color of the resulting azo dye would be influenced by the electronic nature of the substituents on both the diazonium salt component and the coupling component. The benzoic acid moiety, depending on its position relative to the azo group, could have a significant impact on the final color. Azo dyes derived from substituted benzoic acids have been synthesized and studied for their dyeing properties on various fibers. scholarsresearchlibrary.comrasayanjournal.co.in

Potential in Sensor Technology and Chemo/Biosensors

The structural components of this compound suggest its potential use in the development of chemical sensors. The phenylhydrazine moiety is known to react with aldehydes and ketones to form hydrazones, and this reaction can be the basis for a sensing mechanism. rsc.orgresearchgate.net A sensor molecule incorporating this compound could be designed to exhibit a change in its optical properties, such as fluorescence or color, upon reaction with a target analyte. rsc.orgresearchgate.netacs.orgrsc.org For example, a non-fluorescent molecule containing this compound could become fluorescent upon reaction with a specific aldehyde or ketone.

The carboxylic acid group can also play a role in sensor design. It can be used to anchor the sensor molecule to a solid support or to a surface, which is often a requirement for practical sensor devices. mdpi.com Additionally, benzoic acid derivatives themselves have been used as the recognition element in biosensors for detecting other benzoic acid derivatives. nih.gov A synthetic biosensor has been constructed to detect various benzoic acid derivatives, including p-aminobenzoic acid and salicylic (B10762653) acid. nih.gov This suggests that a sensor for this compound or its derivatives could be developed based on similar principles.

Table 2: Potential Sensing Mechanisms Involving this compound

| Target Analyte | Sensing Moiety | Principle of Detection | Potential Signal |

| Aldehydes/Ketones | Phenylhydrazine | Hydrazone formation | Change in fluorescence or color |

| Metal Ions | Phenylhydrazine/Carboxylic Acid | Coordination/Complexation | Change in optical or electrochemical properties |

| Other Benzoic Acid Derivatives | Benzoic Acid | Molecular Recognition | Change in fluorescence output of a biosensor |

Supramolecular Assembly and Material Fabrication

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The carboxylic acid group of this compound is particularly well-suited for directing supramolecular assembly through the formation of strong and directional hydrogen bonds. nih.govresearchgate.netrsc.orgfigshare.com Carboxylic acids are known to form robust hydrogen-bonded dimers. figshare.com

The phenylhydrazine group can also participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. smu.canih.govresearchgate.netresearchgate.net The interplay of hydrogen bonds involving both the carboxylic acid and the phenylhydrazine groups could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The specific arrangement of the molecules in the solid state would be influenced by the relative strengths of the different possible hydrogen bonding interactions.

The ability to form such ordered assemblies is crucial for the fabrication of new materials with tailored properties, a field known as crystal engineering. ul.ie By co-crystallizing this compound with other molecules that have complementary hydrogen bonding sites, it may be possible to create a wide range of new crystalline materials with unique optical, electronic, or mechanical properties. The self-assembly of perfluoroalkylated benzoic acid derivatives has been shown to form gels with applications in dye removal, highlighting the potential of such systems in materials fabrication. nih.gov

Future Research Directions and Translational Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) has revolutionized the process of drug discovery and materials science. nih.gov For 4-(2-Phenylhydrazinyl)benzoic acid, these computational tools offer a powerful approach to designing novel analogues with enhanced properties.

Table 1: AI and ML Applications in Compound Design

| AI/ML Technique | Application for this compound | Potential Outcome |

|---|---|---|

| Machine Learning (ML) | Development of QSAR models based on related structures. peerj.com | Prediction of biological activity (e.g., anticancer, antimicrobial) for novel derivatives. nih.gov |

| Deep Learning (DL) | Prediction of protein-protein interactions and binding sites. nih.gov | Identification of potential biological targets for the compound and its analogues. |

| Generative Models (GANs, VAEs) | De novo design of molecules with desired properties. nih.gov | Creation of novel, optimized compounds for specific therapeutic applications. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

Understanding the behavior of this compound in chemical reactions and biological systems requires sophisticated analytical methods. Advanced spectroscopic techniques are crucial for detailed characterization and real-time monitoring.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for confirming the molecular structure of synthesized derivatives. nih.govresearchgate.net Techniques like 2D-NMR can elucidate complex structural details and intermolecular interactions. For instance, studies on related benzoic acid derivatives have used NMR to confirm structural assignments and analyze molecular conformations. researchgate.net

For real-time monitoring, techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman mapping could be employed. uts.edu.au These methods can track the progress of a synthesis reaction or monitor the interaction of the compound with a biological target, such as an enzyme or cell, providing valuable kinetic and mechanistic data without the need for labels. uts.edu.au

Development of Sustainable Synthesis Protocols

Modern chemistry places a strong emphasis on green and sustainable practices. Future research should focus on developing eco-friendly synthesis methods for this compound and its derivatives. Traditional methods for preparing related hydrazine (B178648) compounds often involve diazotization of an amino acid followed by reduction, which can use harsh reagents. google.com

Microwave-assisted synthesis is a promising green alternative. chemmethod.comchemmethod.com This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the use of volatile organic solvents. chemmethod.comchemmethod.com For example, the synthesis of 4-hydroxybenzoic acid hydrazide, a related compound, was achieved with a 93% yield in just 3 minutes using microwave irradiation, compared to a 65% yield over 2 hours with conventional heating. chemmethod.com Adopting similar protocols for this compound could make its production more efficient, cost-effective, and environmentally friendly.

Using water as a solvent in place of traditional organic solvents is another key aspect of green chemistry that could be applied to the synthesis of derivatives from this compound. chemmethod.com

Table 2: Comparison of Synthesis Methods for Related Hydrazides

| Method | Reaction Time | Yield | Solvents | Environmental Impact |

|---|---|---|---|---|

| Conventional Reflux | 2 - 17 hours chemmethod.comchemmethod.com | ~65% chemmethod.com | Ethanol, Acetic Anhydride (B1165640) chemmethod.com | Higher energy consumption, use of organic solvents. |

| Microwave Irradiation | 3 - 40 minutes chemmethod.comchemmethod.com | >90% chemmethod.com | Minimal or no solvent chemmethod.com | Lower energy use, reduced solvent waste, faster process. |

Exploration of New Therapeutic Avenues Based on Mechanistic Insights

The chemical structure of this compound suggests potential for a wide range of biological activities. The hydrazine moiety is a key feature in many pharmacologically active compounds, and benzoic acid derivatives are also well-represented in medicine. acs.orgontosight.ai

By studying the mechanism of action of structurally similar compounds, new therapeutic applications for this compound can be proposed and investigated.

Antioxidant Activity : Hydrazine derivatives have been investigated for their ability to scavenge free radicals. acs.orgnih.gov In vitro screening of 4-hydrazinobenzoic acid derivatives showed potent antioxidant properties, suggesting that this compound could be a candidate for conditions associated with oxidative stress. acs.org

Enzyme Inhibition : Derivatives of benzoylbenzoic acid have been identified as non-steroidal inhibitors of steroid 5-alpha-reductase, an enzyme relevant to benign prostatic hyperplasia. nih.gov Other related hydrazide derivatives have shown inhibitory activity against soluble epoxide hydrolase (sEH), a target for hypertension and inflammation. nih.gov These findings suggest that this compound and its analogues could be explored as inhibitors for these and other enzymes.

Anticancer Activity : Numerous benzoic acid derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting enzymes like tyrosine kinase or acting as histone deacetylase inhibitors. preprints.org The specific scaffold of this compound may offer a novel template for the design of new anticancer drugs.

Overcoming Synthetic Challenges and Improving Accessibility

A key challenge in translating a compound from the laboratory to broader applications is the development of a robust, scalable, and cost-effective synthesis. The probable synthesis route for this compound starts from p-aminobenzoic acid, proceeding through a diazotization reaction, followed by reduction and coupling with phenylhydrazine (B124118). google.com

Challenges in this process include:

Reaction Control : Diazotization reactions must be carefully controlled at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. google.com

Purity and Yield : The reduction step and subsequent purification can be complex, and optimizing conditions to maximize yield and purity is critical for accessibility. google.com

Future research should focus on process optimization, potentially using flow chemistry to improve control over reaction parameters and increase safety and scalability. The development of more efficient catalytic systems could also reduce the cost and environmental impact of the synthesis, making this compound more accessible for extensive research and potential commercial applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-(2-Phenylhydrazinyl)benzoic acid with high purity and yield?

- Methodology : The compound can be synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, aromatic hydrazones are typically synthesized by reacting hydrazines with aldehydes or ketones under acidic or neutral conditions. Evidence from analogous hydrazone synthesis (e.g., 4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]benzoic acid) achieved yields of 58–70% using ethanol as a solvent under reflux, followed by recrystallization for purification . Key steps include stoichiometric control of reactants, pH adjustment, and spectroscopic validation (IR, NMR) to confirm hydrazone bond formation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify characteristic N–H stretches (~3200 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) of the benzoic acid moiety .

- UV-Vis : Detect π→π* transitions in the aromatic and hydrazinyl groups (e.g., λmax ~250–300 nm) .

- NMR : Use ¹H NMR to resolve phenyl and hydrazinyl proton environments (δ 6.5–8.5 ppm for aromatic protons; δ 8–10 ppm for NH protons). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .

- Elemental Analysis (CHN) : Validate empirical formula consistency .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) and software tools like SHELXL/SIR97 resolve the crystal structure of this compound?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation of a saturated solution in DMSO/water or ethanol.

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Structure Solution : Employ direct methods in SHELXS or SIR97 for phase determination .

- Refinement : Apply SHELXL for least-squares refinement of atomic coordinates, thermal parameters, and hydrogen bonding networks. Validate with R-factors (<5%) and electron density maps .

Q. How should researchers address discrepancies between spectroscopic data and crystallographic results for this compound?

- Methodology :

- Cross-Validation : Compare NMR/IR functional group assignments with X-ray-derived bond lengths and angles. For example, tautomeric forms (e.g., keto-enol) suggested by NMR may require confirmation via SC-XRD hydrogen atom positions .

- Computational Chemistry : Perform DFT calculations (e.g., Gaussian) to model spectroscopic signatures and compare with experimental data .

- Thermal Analysis : Use DSC/TGA to detect polymorphism or solvate formation that may explain spectral anomalies .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound derivatives?

- Methodology :

- In Vitro Assays : Test α-glucosidase inhibition using PNPG (p-nitrophenyl-α-D-glucopyranoside) as a substrate, monitoring absorbance at 405 nm .

- Gene Expression : Perform RT-qPCR on glucose transporters (e.g., GLUT4) in cell lines treated with the compound .

- Docking Studies : Use AutoDock Vina to predict binding interactions with target enzymes (e.g., α-glucosidase active site) .

Q. How can derivatization of this compound enhance its physicochemical or bioactive properties?

- Methodology :

- Functional Group Modification : Introduce electron-withdrawing groups (e.g., NO₂) to the phenyl ring to modulate solubility and reactivity, as seen in nitrobenzylidene derivatives .

- Hybridization : Conjugate with benzimidazole or pyridine moieties to improve bioactivity, following protocols for analogous acetamide derivatives .

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by hydrolysis in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.